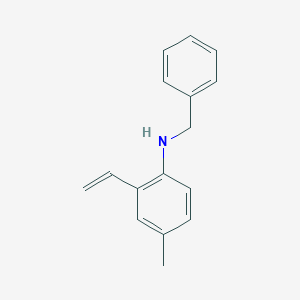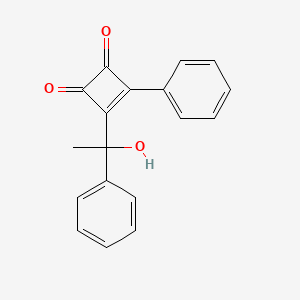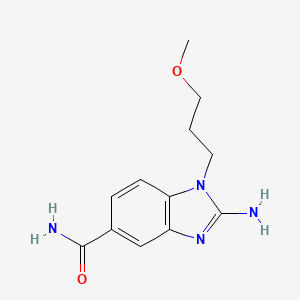![molecular formula C17H28O2 B14232120 1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene CAS No. 401570-75-0](/img/structure/B14232120.png)
1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene is an organic compound with the molecular formula C15H24O2. This compound is known for its role as an intermediate in the synthesis of conjugated polymers, which are utilized in various applications such as polymer solar cells (PSCs) and light-emitting diodes (LEDs) .
Métodos De Preparación
The synthesis of 1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene typically involves the reaction of 4-methoxy-2,5-dimethylphenol with 2-ethylhexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The product is then purified through distillation or recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene has a wide range of scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of polymer solar cells (PSCs) and light-emitting diodes (LEDs), contributing to the advancement of renewable energy technologies and electronic devices
Mecanismo De Acción
The mechanism of action of 1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene involves its interaction with specific molecular targets and pathways. In the context of polymer synthesis, the compound acts as a monomer that undergoes polymerization reactions to form conjugated polymers. These polymers exhibit unique electronic properties due to the delocalization of π-electrons along the polymer backbone .
In biological systems, the compound’s derivatives may interact with cellular targets such as enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific structure and functional groups of the derivatives .
Comparación Con Compuestos Similares
1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene can be compared with other similar compounds, such as:
Bis(2-ethylhexyl) phthalate: This compound is also used in the production of polymers and has similar applications in the industry.
4-(2-Ethylheptyloxy)benzaldehyde: Another intermediate used in the synthesis of conjugated polymers, with comparable properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct electronic properties to the resulting polymers, making it highly valuable for advanced material applications .
Propiedades
Número CAS |
401570-75-0 |
|---|---|
Fórmula molecular |
C17H28O2 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
1-(2-ethylhexoxy)-4-methoxy-2,5-dimethylbenzene |
InChI |
InChI=1S/C17H28O2/c1-6-8-9-15(7-2)12-19-17-11-13(3)16(18-5)10-14(17)4/h10-11,15H,6-9,12H2,1-5H3 |
Clave InChI |
ZHMJGDUZBVTXAK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC1=CC(=C(C=C1C)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol](/img/structure/B14232041.png)


![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-2-ethyl-3-methoxybenzamide](/img/structure/B14232071.png)

![1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)sulfonyl]-](/img/structure/B14232078.png)
![Methyl 3-phenyl-8-thiabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B14232082.png)
![4-[1-(4-phenylbutyl)-3,6-dihydro-2H-pyridin-4-yl]phenol](/img/structure/B14232085.png)
![Pyrazinamine, 5-benzo[b]thien-2-yl-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14232091.png)
![N-[(2S)-1-Hydroxypropan-2-yl]-2-methylhexadec-2-enamide](/img/structure/B14232102.png)



![Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane](/img/structure/B14232136.png)
